3',5'-Dimethylacetaminophen
Description
3',5'-Dimethylacetaminophen (IUPAC: N-(4-hydroxy-3,5-dimethylphenyl)acetamide) is a methylated derivative of acetaminophen (paracetamol), where methyl groups are introduced at the 3' and 5' positions of the phenolic ring. This structural modification was designed to study the role of substituents in modulating metabolic stability, toxicity, and redox behavior . Synthesized via nitrosation of 2,6-dimethylphenol followed by PtO₂/H₂ reduction in acetic acid/anhydride mixtures, this compound serves as a model to investigate free radical and quinone imine metabolites .
Properties
CAS No. |
22900-79-4 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
N-(4-hydroxy-3,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C10H13NO2/c1-6-4-9(11-8(3)12)5-7(2)10(6)13/h4-5,13H,1-3H3,(H,11,12) |
InChI Key |
FQCIYRLHNCRDKD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1O)C)NC(=O)C |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)NC(=O)C |
Other CAS No. |
22900-79-4 |
Synonyms |
3',5'-dimethyl-4'-hydroxyacetanilide 3',5'-dimethylacetaminophen 3',5'-dimethylparacetamol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Metabolic Stability and Radical Formation
- Acetaminophen: Generates a highly reactive phenoxyl free radical and N-acetyl-p-benzoquinone imine (NAPQI), which rapidly dimerizes, polymerizes, or reacts with nucleophiles like glutathione (GSH) .
- 3',5'-Dimethylacetaminophen: The 3' and 5' methyl groups introduce steric hindrance, stabilizing its phenoxyl radical and N-acetyl-3,5-dimethyl-p-benzoquinone imine. Rearomatization of intermediates is blocked due to methyl substitution, preventing dimerization .
- 2,6-Dimethylacetaminophen: Positional isomer with methyl groups at 2' and 6'. Its quinone imine forms tetrahedral adducts with nucleophiles (e.g., ethanethiol), unlike the 3',5'-isomer .
Table 1: Stability and Reactivity of Metabolites
Toxicity Mechanisms
- Acetaminophen: Hepatotoxicity arises from NAPQI-induced GSH depletion, covalent protein binding, and oxidative stress .
- This compound: Exhibits comparable toxicity to acetaminophen despite stable metabolites. Toxicity involves electron transfer processes (e.g., oxidation to electrophilic species) and GSH disulfide formation, independent of covalent protein binding . Pretreatment with BCNU (glutathione reductase inhibitor) enhances its toxicity, implicating redox cycling .
- 2,6-Dimethylacetaminophen: Less hepatotoxic and nephrotoxic. Its cytotoxicity is partially mediated by lipid peroxidation, mitigated by antioxidants like desferrioxamine .
Table 2: Cytotoxicity and Mechanisms in Rat Hepatocytes
Antioxidant Properties and Oxidation Potentials
All three compounds exhibit antioxidant activity, correlating with their half-wave oxidation potentials (E₁/₂):
- Acetaminophen: E₁/₂ = +0.76 V (vs. SCE)
- This compound: E₁/₂ = +0.68 V
- 2,6-Dimethylacetaminophen: E₁/₂ = +0.92 V
Organ-Specific Toxicity in vivo
- This compound: Slightly more nephrotoxic than acetaminophen but equally hepatotoxic in mice and rats .
- 2,6-Dimethylacetaminophen: Minimal tissue damage, resembling N-methylacetaminophen .
Interaction with Oxygen and Enzymes
- In horseradish peroxidase/H₂O₂ systems, this compound forms a stable phenoxyl radical without oxygen consumption, unlike acetaminophen .
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